molecular formula C18H21NO B127668 o-tert-Butylstilbazolium betaine CAS No. 153280-17-2

o-tert-Butylstilbazolium betaine

Cat. No. B127668
CAS RN: 153280-17-2
M. Wt: 267.4 g/mol
InChI Key: PNRLDHBQABKNSE-GIDUJCDVSA-N
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Description

“o-tert-Butylstilbazolium betaine” is a chemical compound that contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .


Synthesis Analysis

The synthesis of betaine is a complex process that involves the engineering of betaine biosynthesis and transport for abiotic stress tolerance in plants . Betaine synthesis via glycine methylation is a key step in this process .


Molecular Structure Analysis

The molecular structure of “o-tert-Butylstilbazolium betaine” is characterized by a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .


Chemical Reactions Analysis

The chemical reactions involving “o-tert-Butylstilbazolium betaine” are complex and involve various factors. For instance, Abraham’s hydrogen bond donor and polarity/polarizability parameters, A and S, respectively, are correlated with molecular properties derived from computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “o-tert-Butylstilbazolium betaine” are determined by its molecular structure and composition . It contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Safety And Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to use only non-sparking tools .

properties

IUPAC Name

(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRLDHBQABKNSE-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628585
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-tert-Butylstilbazolium betaine

CAS RN

153280-17-2
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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